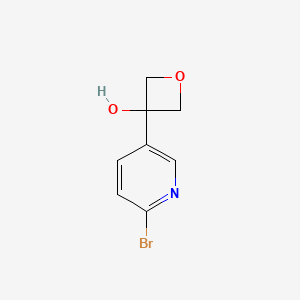
3-(6-Bromopyridin-3-yl)oxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Preparation and Crystal Structure
The preparation of a novel spin-labelling reagent, cis-3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yloxy, is detailed, highlighting its utility for selectively tagging amino functions. The crystal and molecular structures of this compound and its derivative bis-nitroxide were elucidated using heavy-atom techniques. The molecular symmetry, bond lengths, and angles were precisely determined, revealing mirror symmetry in the compound with equatorial bromine atoms and a N-O bond length of 1.278(5) Å. The derivative bis-nitroxide displayed two different nitroxide groups, with one ring adopting a planar conformation and the other a sofa conformation, indicating a tetrahedral distortion in the nitroxide group .
Synthesis Analysis
The development of 2-isocyanopyridines for multicomponent chemistry has been explored, with 2-bromo-6-isocyanopyridine emerging as a superior reagent due to its stability and synthetic efficiency. This compound was found to possess a balance of nucleophilicity and leaving group capacity, which is advantageous under both basic and acidic conditions. The practicality of this reagent was demonstrated through an efficient two-step synthesis of carfentanil, a potent opioid, showcasing its potential in complex organic synthesis .
Molecular Structure Analysis
In the analysis of the molecular structure, the compounds exhibit distinct geometries and bonding characteristics. The N-O bond lengths and CNC angles vary between the compounds, indicating different electronic environments and steric demands. The planarity of the pyrrolinyloxy ring and the pseudoaxial orientation of the Br atom in the 6-membered ring are of particular interest, as these features can influence the reactivity and interaction with other molecules .
Chemical Reactions Analysis
The chemical reactivity of the compounds is influenced by their molecular structures. The presence of bromine atoms as equatorial substituents and the specific bond angles suggest potential sites for further chemical reactions. The short Br...O secondary bond observed in the bis-nitroxide derivative points to the possibility of dimer formation and may play a role in the reactivity of the compound under various conditions .
Physical and Chemical Properties Analysis
While the abstracts provided do not offer extensive data on the physical and chemical properties of 3-(6-Bromopyridin-3-yl)oxetan-3-ol, the structural information provided allows for some inferences. The molecular symmetry, bond lengths, and angles, as well as the conformation of the rings, can affect the compound's boiling point, solubility, and stability. The ability of the bromine atoms to participate in secondary bonding could also influence the compound's melting point and its behavior in the solid state .
Wissenschaftliche Forschungsanwendungen
Nonpeptide Alphavbeta3 Antagonists for Osteoporosis Treatment
Research on nonpeptide alphavbeta3 antagonists, such as 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, has shown potential for the prevention and treatment of osteoporosis. These compounds exhibit potent and selective antagonism of the alpha(v)beta(3) receptor, demonstrating efficacy in in vivo models of bone turnover and highlighting their promise for clinical development in osteoporosis treatment (J. Hutchinson et al., 2003).
Ligand Design for Biological Material Labeling
The development of ligands with 6-bromo-2,2'-bipyridine pendant arms for potential biological material labeling showcases the applicability of such compounds in designing preorganized ligands. These ligands have been synthesized and characterized, offering a foundation for further functionalization and utilization in biological studies (L. Charbonnière, N. Weibel, R. Ziessel, 2002).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of Schiff base compounds, such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, derived from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, offer insights into the structural properties and potential biological activities of these compounds. This research demonstrates the compound's significant antibacterial activities, underscoring its potential for therapeutic applications (Wang et al., 2008).
Oxetane Utilization in Drug Discovery
Oxetanes, such as those derived from oxetan-3-tert-butylsulfinimine, have been identified as valuable bioisosteres in drug discovery, replacing geminal dimethyl groups and carbonyl groups to improve aqueous solubility, lipophilicity, and metabolic stability. This research outlines a convenient approach to accessing structurally diverse 3-aminooxetanes, highlighting the oxetane ring's utility in medicinal chemistry (Philip J. Hamzik, Jason D. Brubaker, 2010).
Modification of Proteins with Oxetanes
The incorporation of oxetanes into proteins through chemoselective alkylation of cysteine presents a novel method for modifying proteins' physicochemical and biological properties. This technique has been demonstrated across a broad substrate scope, including proteins used as apoptotic markers and in drug formulation, as well as therapeutic antibodies. Such modifications hold promise for identifying next-generation peptide/protein therapeutics with improved properties (Omar Boutureira et al., 2017).
Eigenschaften
IUPAC Name |
3-(6-bromopyridin-3-yl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-2-1-6(3-10-7)8(11)4-12-5-8/h1-3,11H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFASCRHTCVFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CN=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromopyridin-3-yl)oxetan-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)
![2-(Difluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B2550813.png)
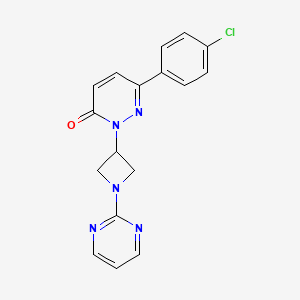
![N-(2-ethylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2550816.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2550817.png)
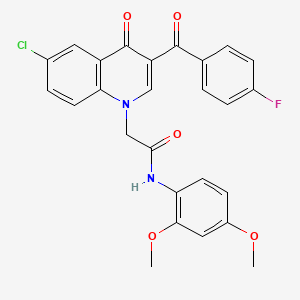
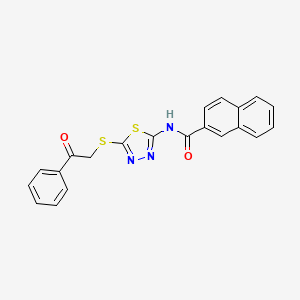
![2-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2550821.png)
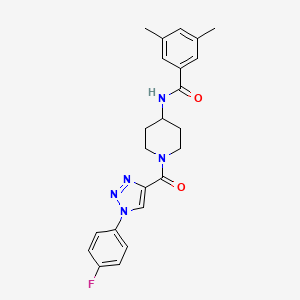
![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)
![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)
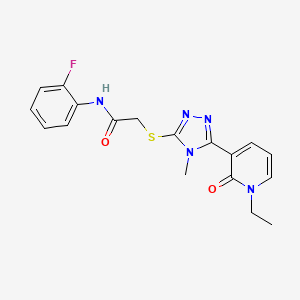
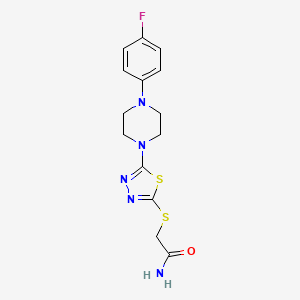
![2-chloro-3-fluoro-N-{4-[4-(3-methylphenyl)piperazin-1-yl]butyl}pyridine-4-carboxamide](/img/structure/B2550833.png)